molecular formula C20H14N4O3 B11486250 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B11486250
M. Wt: 358.3 g/mol
InChI Key: GTHSLHFXAMOFIP-UHFFFAOYSA-N
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Description

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes an imidazo[1,2-a]pyrimidine moiety, a phenyl group, and a benzodioxole carboxamide group, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of a one-pot three-component reaction catalyzed by various catalysts such as silica sulfuric acid, ammonium acetate, and sulfamic acid . The reaction conditions are often mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent synthesis. The use of green chemistry principles, such as catalyst-free reactions and solvent-free conditions, is also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition leads to reduced inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a selective COX-2 inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C20H14N4O3

Molecular Weight

358.3 g/mol

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C20H14N4O3/c25-19(14-4-7-17-18(10-14)27-12-26-17)22-15-5-2-13(3-6-15)16-11-24-9-1-8-21-20(24)23-16/h1-11H,12H2,(H,22,25)

InChI Key

GTHSLHFXAMOFIP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=NC5=N4

Origin of Product

United States

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